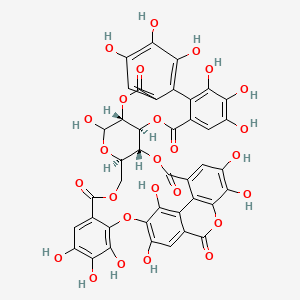
Alnusiin
Description
Alnusiin is a hydrolyzable tannin first isolated in 1981 from the fruits of Alnus sieboldiana (Betulaceae) by Okuda et al. . Its structure was revised in 1989, revealing a glucose core (4C₁ conformation) with two key substituents:
- A monolactonized tergalloyl group esterified at the C-4 and C-6 positions.
- A hexahydroxydiphenoyl (HHDP) group at C-2 and C-3 .
The tergalloyl group undergoes partial lactonization, making this compound a mixture of isomers. This structural complexity was confirmed via methylation studies, NMR (e.g., cross-peaks between H-3′′ and the lactone carbonyl in $^{13}\text{C}$-NMR), and mass spectrometry .
Properties
Molecular Formula |
C41H26O26 |
|---|---|
Molecular Weight |
934.6 g/mol |
IUPAC Name |
(12R,15R,32S,33R)-4,5,6,14,20,21,22,25,26,27,38,39,45,46-tetradecahydroxy-2,10,13,16,31,34,41-heptaoxanonacyclo[34.9.3.03,8.012,33.015,32.018,23.024,29.040,48.043,47]octatetraconta-1(45),3,5,7,18,20,22,24,26,28,36,38,40(48),43,46-pentadecaene-9,17,30,35,42-pentone |
InChI |
InChI=1S/C41H26O26/c42-12-1-7-18(26(51)22(12)47)19-8(2-13(43)23(48)27(19)52)39(58)67-35-34(66-38(7)57)32-17(62-41(35)60)6-61-36(55)11-5-14(44)24(49)29(54)30(11)63-31-16(46)4-9-20(28(31)53)21-10(40(59)64-32)3-15(45)25(50)33(21)65-37(9)56/h1-5,17,32,34-35,41-54,60H,6H2/t17-,32-,34+,35-,41?/m1/s1 |
InChI Key |
OAZHOQDMOPZBMN-RBKPYHMISA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H](C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C7=C6C8=C(C(=C(C=C8C(=O)O7)O)OC9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C7=C6C8=C(C(=C(C=C8C(=O)O7)O)OC9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Bicornin
Pedunculagin
- Source : Common in Quercus and Castanea species .
- Structural Similarities : Both are ellagitannins with a glucose core and HHDP groups.
- Key Differences: Pedunculagin has two HHDP groups (C-2/C-3 and C-4/C-6), unlike this compound’s combination of HHDP and tergalloyl groups . No lactonization or tergalloyl units are present in pedunculagin .
Sanguiin H-6
Geraniin
- Source : Geranium thunbergii .
- Structural Similarities: Both are ellagitannins with a dehydrohexahydroxydiphenoyl (DHHDP) group.
- Key Differences :
Structural and Functional Data Table
| Compound | Core Structure | Key Substituents | Lactonization | Molecular Weight | Source |
|---|---|---|---|---|---|
| This compound | Glucose (4C₁) | C-4/C-6 monolactonized tergalloyl; C-2/C-3 HHDP | Partial | 952.6 | Alnus sieboldiana |
| Bicornin | Glucose (4C₁) | C-2/C-4 monolactonized tergalloyl; C-3/C-6 HHDP | Complete | 952.6 | Alnus sieboldiana |
| Alnusnin A | Glucose (4C₁) | C-4/C-6 tergalloyl; C-2/C-3 HHDP | None | 918.6 | Alnus sieboldiana |
| Pedunculagin | Glucose (¹C₄) | C-2/C-3 and C-4/C-6 HHDP | None | 784.5 | Quercus robur |
| Sanguiin H-6 | Glucose (4C₁) | C-2/C-3 and C-4/C-6 valoneoyl | Complete | 1,066.8 | Rosa rugosa |
| Geraniin | Glucose (4C₁) | C-1/C-3 DHHDP; C-2/C-4/C-6 galloyl | Partial | 952.6 | Geranium thunbergii |
Key Research Findings
- Structural Revisions: this compound’s revised structure (1989) clarified its monolactonized tergalloyl group, resolving earlier misassignments of macaranoyl derivatives .
- Isomerism : Partial lactonization leads to isomer mixtures, a feature absent in bicornin or alnusnins .
- Bioactivity : this compound’s HHDP-tergalloyl system may contribute to antioxidant and antimicrobial effects, though less potent than sanguiin H-6’s valoneoyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


